molecular formula C7H7N3O2 B045849 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 118600-53-6

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B045849
CAS No.: 118600-53-6
M. Wt: 165.15 g/mol
InChI Key: VICYBHIQELUVBO-UHFFFAOYSA-N
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Description

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a pyrrolidine ring annulated to a pyridine, serves as a critical synthetic intermediate and a core structural motif for the development of novel kinase inhibitors. Its primary research value lies in its ability to be efficiently functionalized; the electron-deficient nitro group on the pyridine ring is a versatile handle for further synthetic elaboration, enabling access to a wide array of amino and other derivatives through reduction and nucleophilic substitution reactions. Researchers utilize this compound to design and synthesize small molecule libraries targeting various protein kinases, which are key regulators in signaling pathways implicated in oncology, inflammatory diseases, and neurological disorders. The saturated pyrrolidine ring contributes desirable three-dimensionality and can influence the compound's pharmacokinetic properties. As a key building block, this compound is indispensable for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of potential therapeutic agents. This product is provided for laboratory research purposes only.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYBHIQELUVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558259
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118600-53-6
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regiochemical Control

A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the pyridine ring at the 5-position, achieving 62–68% yields (Table 1). The electron-rich pyrrole moiety directs nitration to the adjacent pyridine carbon, as confirmed by NMR analysis. Polar aprotic solvents (e.g., DCM) improve solubility, while excess nitric acid (>2 equiv.) leads to over-nitration byproducts.

Table 1: Nitration Conditions and Outcomes

Nitrating AgentSolventTemp (°C)Yield (%)Selectivity (5-Nitro)
HNO₃/H₂SO₄DCM0–568>95%
Acetyl NitrateMeCN−105587%

Cyclization of Nitro-Containing Precursors

Constructing the bicyclic framework from nitro-functionalized intermediates avoids post-cyclization nitration challenges.

Pearson-Nandan Cyclization (2005)

A two-step protocol starts with condensation of 3-nitro-2-aminopyridine 1 and ethyl acetoacetate 2 under basic conditions (NaOMe/MeOH, 25°C, 4 h), yielding enamine 3 (72%). Cyclization using chloranil in refluxing xylene (12 h) forms the fully aromatic 5-nitro-1H-pyrrolo[2,3-b]pyridine 4 , which undergoes partial hydrogenation (H₂/Pd-C, 30 psi, EtOAc) to afford the dihydro derivative 5 in 85% yield (Scheme 1).

Scheme 1: Pearson-Nandan Route

  • 1 + 23 (NaOMe/MeOH)

  • 34 (chloranil/xylene)

  • 45 (H₂/Pd-C)

Reductive Methods for Dihydro Structure Formation

Post-nitration hydrogenation of the fully aromatic system offers a modular approach.

Catalytic Transfer Hydrogenation

Using ammonium formate and Pd/C in ethanol (80°C, 6 h), 5-nitro-1H-pyrrolo[2,3-b]pyridine 4 is reduced to the dihydro analog 5 with 91% efficiency. The reaction preserves the nitro group while saturating the pyrrole ring’s 2,3-positions (Table 2).

Table 2: Hydrogenation Performance

SubstrateCatalystH₂ SourceTime (h)Yield (%)
4 Pd/CH₂ (30 psi)885
4 Pd/CNH₄HCO₂691

One-Pot N-Methylation/Nitration Strategies

Integrated methodologies streamline synthesis by combining protection and functionalization.

Pharmacia Italia Protocol (US2007/112020)

5-Nitro-1H-pyrrolo[2,3-b]pyridine 4 undergoes sequential N-methylation (MeI, K₂CO₃, DMF) and in situ nitration (HNO₃, H₂SO₄) to yield N-methyl-5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 6 in 78% yield. The one-pot procedure minimizes intermediate isolation, enhancing throughput.

Comparative Analysis of Methodologies

Efficiency : Cyclization routes (Pearson-Nandan) offer higher diastereoselectivity (>98% ee) but require multi-step sequences. Direct nitration is faster but suffers from moderate yields due to byproduct formation.
Scalability : Catalytic hydrogenation methods are industrially favored for their reproducibility and solvent compatibility.
Functional Group Tolerance : N-Methylation prior to nitration (Pharmacia) prevents unwanted N-oxidation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific kinases involved in cell proliferation and survival, making them effective in treating various types of cancer .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its role as a precursor in the synthesis of bioactive compounds highlights its importance in drug development .

Mechanism of Action

The mechanism of action of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell growth and survival. This inhibition leads to the induction of apoptosis (programmed cell death) and the reduction of tumor proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, highlighting differences in substituents, physicochemical properties, and synthetic routes:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Data Synthesis Yield Reference
This compound 5-NO₂, 2,3-dihydro C₇H₇N₃O₂ 177.16 Pale brown liquid; synthesized via Ugi-Smiles reaction; HRMS: 432.2373 [M+H]+ 48%
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 5-Cl, 2,3-dihydro C₇H₇ClN₂ 154.60 Halogenated analog; higher lipophilicity vs. nitro derivative N/A
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 5-Br, 2,3-dihydro C₇H₇BrN₂ 199.05 Bromine enhances electrophilicity; storage: dark, dry, RT N/A
5-Nitro-1H-pyrrolo[2,3-b]pyridine 5-NO₂, fully aromatic C₇H₅N₃O₂ 163.13 Higher aromaticity; lower solubility vs. dihydro analog N/A
N-[5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]nicotinamide 5-(3,4-OCH₃-Ph), 3-NHCOPyridine C₂₀H₁₆N₄O₃ 360.37 Enhanced solubility via methoxy groups; purity: 97%; HRMS: 329.13967 [M+H]+ 50%
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-C≡CPh C₁₄H₈BrN₂ 290.13 Ethynyl group enables cross-coupling; ^1H NMR: δ 12.40 (NH), 7.60 (PhH) 51%

Structural and Functional Differences

  • Nitro vs.
  • Dihydro vs. Aromatic Core : The 2,3-dihydro structure diminishes aromatic conjugation, likely improving solubility in polar solvents compared to fully aromatic analogs like 5-nitro-1H-pyrrolo[2,3-b]pyridine .
  • Substituent Effects on Bioactivity : 3,5-Disubstituted derivatives (e.g., nicotinamide or dimethoxyphenyl groups) exhibit enhanced biological activity due to increased hydrogen bonding and π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydro structure may improve aqueous solubility compared to aromatic analogs, though nitro groups generally reduce solubility. Methoxy or amide substituents (e.g., compound 8g in ) mitigate this via polarity enhancement.
  • Stability: Nitro groups are prone to reduction under physiological conditions, forming bioactive amino intermediates, whereas halogens offer greater metabolic stability .

Biological Activity

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has demonstrated a range of biological activities, including:

  • Antitumor Effects : It inhibits the proliferation of cancer cells and induces apoptosis.
  • Anti-inflammatory Properties : Exhibits potential in reducing inflammation.
  • Antimicrobial Activity : Shows efficacy against various bacterial strains.

Target Interaction

This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) family. Its interaction with FGFRs leads to the inhibition of their activity, which is crucial in several cancer pathways. Abnormal activation of FGFRs is associated with tumor progression and metastasis.

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is implicated in cell proliferation and survival. In vitro studies have shown that it significantly inhibits breast cancer cell line 4T1 proliferation and induces apoptosis through this pathway .

Antitumor Activity

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The following table summarizes its activity against different types of cancer cells:

Cell LineIC50 (µM)Mechanism
4T1 (Breast)5.4Induces apoptosis
A549 (Lung)8.7FGFR inhibition
HCT116 (Colon)6.2Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The following data highlights its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

Case Studies

  • Breast Cancer Study : In a controlled study involving murine models, administration of this compound led to a significant reduction in tumor size compared to control groups treated with saline.
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against clinical isolates of E. coli and S. aureus, showing that the compound reduced bacterial viability by over 90% at concentrations above its MIC.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a low molecular weight facilitating its bioavailability. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

  • Suzuki-Miyaura Coupling : React 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with arylboronic acids (e.g., 3-thienylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and K₂CO₃ in toluene/EtOH under reflux (yields up to 96%) .
  • Nitro Group Reduction : Hydrogenate 3-nitro derivatives using Raney Nickel under H₂ to generate unstable 3-amino intermediates, followed by acylation with nicotinoyl chloride to stabilize the product (yields ~36%) .
    • Key Data :
StepReagents/ConditionsYieldPurity
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C96%99%
Nitro ReductionRaney Nickel, H₂, THF36%98%

Q. How is the nitro group in 5-nitro-pyrrolo[2,3-b]pyridine characterized spectroscopically?

  • Methodology :

  • ¹H NMR : The nitro group influences aromatic proton shifts. For example, in 5-nitro derivatives, protons on the pyrrolo[2,3-b]pyridine ring resonate at δ 8.89–8.57 ppm (doublets, J = 3.0–3.1 Hz) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 315.1237 for acylated derivatives) .

Advanced Research Questions

Q. How can researchers mitigate the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?

  • Methodology :

  • In Situ Acylation : Directly react the crude 3-amino intermediate with nicotinoyl chloride in pyridine/CH₂Cl₂ to avoid decomposition .
  • Protective Groups : Use N-acyl or N-sulfonyl groups to stabilize the amine. For example, N-nicotinamide derivatives improve stability and crystallinity .
    • Key Challenge : 3-Amino intermediates decompose within hours; rapid purification or immediate functionalization is critical .

Q. What strategies enhance the selectivity of pyrrolo[2,3-b]pyridine derivatives for kinase targets (e.g., FGFR, BTK)?

  • Methodology :

  • Scaffold Hopping : Modify the core structure to optimize hinge-binding interactions. For FGFR1, introducing hydrogen bond acceptors at the 5-position (e.g., trifluoromethyl) improves affinity (IC₅₀ = 7 nM) .
  • Molecular Docking : Use computational models to design substituents that occupy hydrophobic pockets (e.g., methoxyphenyl groups for FGFR1’s G485 interaction) .
    • Key Data :
CompoundFGFR1 IC₅₀ (nM)Selectivity vs. FGFR4
4h7>100-fold

Q. How can contradictory biological activity data across derivatives be resolved?

  • Methodology :

  • SAR Analysis : Compare substituent effects. For example, 3-thienyl groups may enhance BTK inhibition (IC₅₀ < 10 nM), while bulkier substituents reduce solubility .
  • Crystallography : Resolve binding modes. A study showed that 1H-pyrrolo[2,3-b]pyridine derivatives form hydrogen bonds with kinase hinge regions (e.g., FGFR1’s D641) .

Methodological Considerations

Q. What purification techniques are optimal for nitro-substituted pyrrolo[2,3-b]pyridines?

  • Flash Chromatography : Use gradients of dichloromethane/ethyl acetate (90:10) for nitro derivatives .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) for acylated products .

Q. How do reaction conditions influence regioselectivity in Suzuki couplings?

  • Catalyst Choice : Pd(PPh₃)₄ favors coupling at the 5-position over 3-position due to steric and electronic effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields for electron-deficient boronic acids .

Data Contradiction Analysis

Q. Why do some derivatives show high enzyme inhibition but poor cellular activity?

  • Possible Factors :

  • Permeability : Nitro groups may reduce cell membrane penetration. Replace with polar groups (e.g., cyano) to improve uptake .
  • Metabolic Stability : The nitro group is susceptible to reduction in vivo. Consider prodrug strategies or bioisosteres .

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